1-(2-Amino-3-fluorophenyl)propan-1-one
Beschreibung
1-(2-Amino-3-fluorophenyl)propan-1-one is a fluorinated aryl ketone featuring an amino group at the 2-position and a fluorine atom at the 3-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry. For example, halogenated aryl ketones like 1-(3-fluorophenyl)propan-1-one are frequently used in coupling reactions to generate bioactive or functionalized derivatives .
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
1-(2-amino-3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2,11H2,1H3 |
InChI-Schlüssel |
UKTYNVAXUNECGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nitro Reduction Pathway
The most widely reported method involves the reduction of a nitro precursor, 1-(2-nitro-3-fluorophenyl)propan-1-one. This approach leverages the stability of nitro groups during earlier synthetic steps, followed by selective reduction to the amine.
Synthesis of 1-(2-nitro-3-fluorophenyl)propan-1-one
The nitro precursor is typically synthesized via Friedel-Crafts acylation of 3-fluorobenzene with propionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds as follows:
$$
\text{3-Fluorobenzene} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3-fluorophenyl)propan-1-one} \quad \text{}
$$
Subsequent nitration using a mixed acid (HNO₃/H₂SO₄) introduces the nitro group at the ortho position relative to the ketone, yielding 1-(2-nitro-3-fluorophenyl)propan-1-one.
Reduction to the Amine
Catalytic hydrogenation under H₂ gas with palladium on carbon (Pd/C) or Raney Nickel achieves nitro-to-amine conversion:
$$
\text{1-(2-nitro-3-fluorophenyl)propan-1-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(2-amino-3-fluorophenyl)propan-1-one} \quad \text{}
$$
Alternative reducing agents like iron powder in acidic media (HCl/Fe) or tin(II) chloride (SnCl₂) are also effective but generate more waste.
Table 1: Comparative Nitro Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂/Pd/C | Ethanol | 25–50 | 85–92 | ≥99 |
| SnCl₂/HCl | Ethanol/H₂O | 60–80 | 78–84 | 95–98 |
| Fe/HCl | Acetic Acid | 70–90 | 70–75 | 90–93 |
Oxime Formation and Reduction
This method avoids nitro intermediates by utilizing oxime derivatives, which are subsequently reduced to amines.
Step 1: Oxime Synthesis
1-(3-Fluorophenyl)propan-1-one reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) to form the corresponding oxime:
$$
\text{1-(3-fluorophenyl)propan-1-one} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOAc}} \text{1-(3-fluorophenyl)propan-1-one oxime} \quad \text{}
$$
Step 2: Oxime Reduction
The oxime undergoes catalytic hydrogenation or metal-mediated reduction. Nickel-aluminum (Ni-Al) alloys in ethanol efficiently yield the amine:
$$
\text{Oxime} \xrightarrow{\text{Ni-Al, H}_2\text{O}} \text{1-(2-amino-3-fluorophenyl)propan-1-one} \quad \text{}
$$
Key Advantages
Halogenation-Amination Sequence
This route introduces fluorine and amine groups sequentially, offering flexibility in regioselectivity.
Step 1: Bromination of Propiophenone
1-Phenylpropan-1-one is brominated at the meta position using Br₂ in dichloromethane (DCM):
$$
\text{1-Phenylpropan-1-one} + \text{Br}_2 \xrightarrow{\text{DCM}} \text{1-(3-bromophenyl)propan-1-one} \quad \text{}
$$
Step 2: Fluorination via Halogen Exchange
The bromine atom is replaced with fluorine using potassium fluoride (KF) in dimethylformamide (DMF) at 120–150°C:
$$
\text{1-(3-bromophenyl)propan-1-one} + \text{KF} \xrightarrow{\text{DMF}} \text{1-(3-fluorophenyl)propan-1-one} \quad \text{}
$$
Step 3: Directed Amination
Lithium diisopropylamide (LDA) deprotonates the ketone α-hydrogen, enabling electrophilic amination with O-mesitylenesulfonylhydroxylamine (MSH):
$$
\text{1-(3-fluorophenyl)propan-1-one} \xrightarrow{\text{LDA, MSH}} \text{1-(2-amino-3-fluorophenyl)propan-1-one} \quad \text{}
$$
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
- Pd/C vs. Raney Nickel : Pd/C offers higher turnover numbers (TON > 500) but requires strict moisture control. Raney Nickel is cost-effective but prone to over-reduction.
- Ni-Al Alloys : Generate in situ hydrogen via corrosion, enabling solvent-free reductions in some cases.
Industrial-Scale Production
Continuous Flow Nitration
Tubular reactors with HNO₃/H₂SO₄ at 0–5°C achieve 98% conversion of 1-(3-fluorophenyl)propan-1-one to the nitro derivative, minimizing thermal degradation.
Hydrogenation Reactors
Fixed-bed reactors with Pd/C catalysts operate at 10–20 bar H₂, producing 500–1,000 kg/day with ≥99.5% purity.
Purification and Analysis
Chromatographic Methods
Reverse-phase HPLC with a C-18 column resolves the target compound from regioisomers:
Crystallization
Ethanol/water (7:3) mixtures yield needle-shaped crystals with ≤0.1% impurities after two recrystallizations.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Nitro Reduction | Oxime Route | Halogenation-Amination |
|---|---|---|---|
| Total Steps | 2 | 2 | 3 |
| Overall Yield (%) | 75–85 | 80–88 | 65–72 |
| Scalability | Excellent | Moderate | Poor |
| Byproducts | Nitroso compounds | Hydroxylamine salts | Brominated impurities |
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used.
Substitution: The amino and fluorine groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-fluorophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Data for Selected Propanone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
